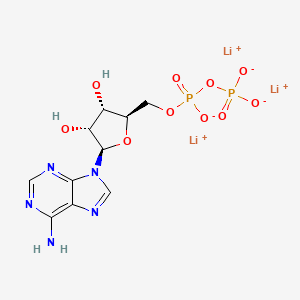

![molecular formula C12H21NO3 B1525697 5-Boc-2-oxa-5-azaspiro[3.5]nonane CAS No. 1374659-20-7](/img/structure/B1525697.png)

5-Boc-2-oxa-5-azaspiro[3.5]nonane

Descripción general

Descripción

5-Boc-2-oxa-5-azaspiro[3.5]nonane is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 . It is a main product offered by BOC Sciences .

Molecular Structure Analysis

The molecular structure of 5-Boc-2-oxa-5-azaspiro[3.5]nonane consists of a spirocyclic system, which is a molecule containing two or more rings that share a single atom . The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-12(5-7-13)8-15-9-12/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis

5-Boc-2-oxa-5-azaspiro[3.5]nonane is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Material Science

In material science, this compound finds its application in the development of photochromic materials. Spiro compounds like 5-Boc-2-oxa-5-azaspiro[3.5]nonane can exhibit chromism, where they reversibly change between colorless and colored forms upon exposure to light . This property is valuable for creating smart materials that respond to environmental stimuli.

Biopharma Production

In the biopharmaceutical sector, 5-Boc-2-oxa-5-azaspiro[3.5]nonane is used in the synthesis of advanced intermediates for active pharmaceutical ingredients (APIs). Its spirocyclic framework is often incorporated into APIs to improve pharmacokinetic properties .

Safety and Environmental Studies

The compound’s safety profile is studied extensively to ensure safe handling and storage in research environments. Its impact on the environment is also assessed, particularly in the context of accidental spills or disposals, to develop appropriate containment and decontamination procedures .

Controlled Environment and Cleanroom Solutions

This compound is also relevant in the context of controlled environments and cleanrooms, where it may be used in research related to contamination control and the development of cleaning protocols that are effective against spirocyclic compounds .

Leuco Dye Applications

Lastly, 5-Boc-2-oxa-5-azaspiro[3.5]nonane’s potential as a leuco dye is explored in the creation of thermochromic and photochromic dyes. These dyes change color with temperature or light, making them suitable for various applications, including security printing and temperature sensors .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-5-4-6-12(13)8-15-9-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVLKDKWPCOLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC12COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501154077 | |

| Record name | 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374659-20-7 | |

| Record name | 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxa-5-azaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

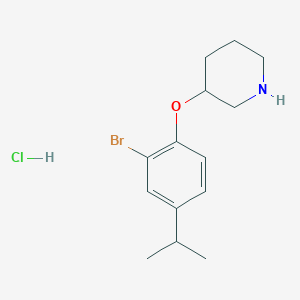

![3-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525618.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)

![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)

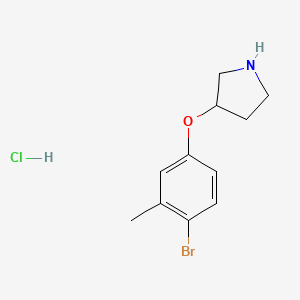

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)